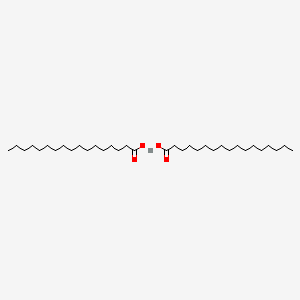
Zinc heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc heptadecanoate: is a zinc salt of heptadecanoic acid, also known as margaric acid. It is a compound with the molecular formula C34H66O4Zn
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
2 C17H35COOH + ZnO→(C17H35COO)2Zn + H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptadecanoic acid with zinc salts under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the efficient formation of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Reduction: Zinc metal and heptadecanoic acid.
Substitution: Various substituted zinc carboxylates depending on the reagents used.
Applications De Recherche Scientifique
Zinc heptadecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Zinc oleate: Used in the production of paints and coatings.
Uniqueness: Zinc heptadecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its applications in research and industry are distinct from those of other zinc carboxylates, making it a valuable compound for specialized uses.
Propriétés
Numéro CAS |
93028-41-2 |
|---|---|
Formule moléculaire |
C34H66O4Zn |
Poids moléculaire |
604.3 g/mol |
Nom IUPAC |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clé InChI |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


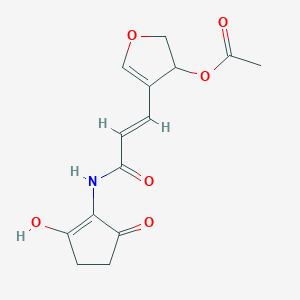
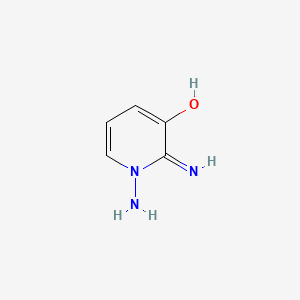

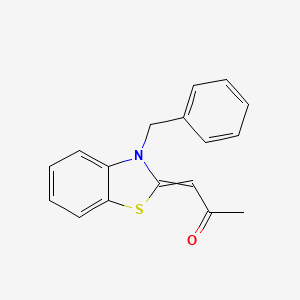
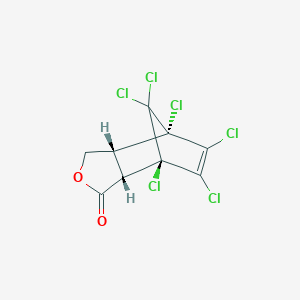

![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)







